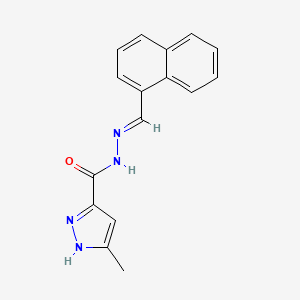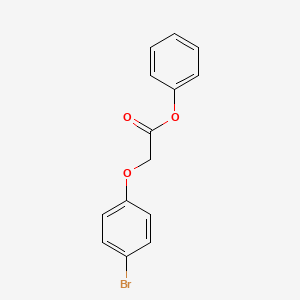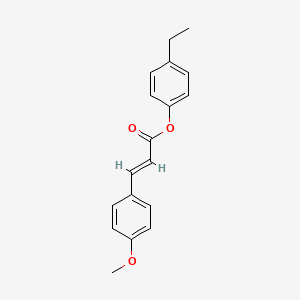![molecular formula C25H29N7O2 B5550379 2-methyl-4-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550379.png)
2-methyl-4-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-methyl-4-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine" is part of a class of chemicals involved in various chemical reactions and has been studied for its potential applications in different fields, including medicinal chemistry. The compound is a pyrimidine derivative, a class known for its significance in biological processes and pharmaceutical applications.
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves multiple steps including cyclization, condensation, and functional group transformations. For example, Ackland et al. (1993) described the synthesis and characterization of complex pyrimidine derivatives through intermediate stages, which can provide insights into similar synthetic routes for the compound (Ackland, Howard, Jacobsen, Secreast, & Dring, 1993).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives like "this compound" typically features planar aromatic rings, which contribute to their biological activity. Peeters, Blaton, and De Ranter (1993) analyzed the crystal structure of a similar compound, which can be used to infer the geometric and electronic properties of the targeted molecule (Peeters, Blaton, & Ranter, 1993).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Potentials
Synthesis Techniques
The compound has been synthesized through various methods, including microwave irradiative cyclocondensation, showcasing the efficiency of modern synthesis techniques. This method allows for the rapid and efficient production of pyrimidine derivatives, indicating its potential for large-scale synthesis and study (P. P. Deohate & Kalpana A. Palaspagar, 2020).
Antimicrobial and Insecticidal Activities
Some derivatives have shown significant antimicrobial and insecticidal activities. The research indicates a positive correlation between the structure of pyrimidine derivatives and their biological activities, suggesting their potential as templates for developing new antimicrobial and insecticidal agents (P. P. Deohate & Kalpana A. Palaspagar, 2020).
Anti-inflammatory and Analgesic Properties
Studies reveal that specific pyrimidine derivatives exhibit significant anti-inflammatory and analgesic activities. These findings suggest the potential therapeutic applications of such compounds in treating conditions associated with inflammation and pain (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).
Cancer Research
Pyrimidine derivatives, including structures related to the compound , have been explored for their anti-cancer activities. These studies have shown that certain modifications to the pyrimidine core can lead to compounds with significant activity against various cancer cell lines, indicating the potential for developing new anticancer therapeutics (Palwinder Singh & Kamaldeep Paul, 2006).
Dual Inhibitor Development
The design and synthesis of pyrimidine derivatives as dual inhibitors of key enzymes, such as thymidylate synthase and dihydrofolate reductase, have shown promise in antitumor research. This approach aims to target multiple pathways simultaneously, potentially leading to more effective cancer treatments (A. Gangjee et al., 2000).
Eigenschaften
IUPAC Name |
[3-(4-methylpyrimidin-2-yl)oxyphenyl]-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N7O2/c1-18-8-9-26-25(27-18)34-21-7-5-6-20(16-21)24(33)32-14-12-31(13-15-32)23-17-22(28-19(2)29-23)30-10-3-4-11-30/h5-9,16-17H,3-4,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPABXIRGRDHENB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=NC(=NC(=C4)N5CCCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,4R*)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5550296.png)
![6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5550307.png)
![4-[(3,4-difluorophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5550308.png)
![methyl 4-{2-[(2-pyrimidinylthio)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5550312.png)
![N-{(3S*,4R*)-4-isopropyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5550325.png)

![2,2,4,7-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5550337.png)
![methyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5550351.png)
![(1R*,5R*)-6-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5550373.png)

![6-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5550386.png)


